2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol
Overview
Description
DS-7250 is a selective inhibitor of diacylglycerol acyltransferase 1, an enzyme that catalyzes the final step in triglyceride synthesis. This compound has been studied for its potential effects on lipid metabolism and obesity-related conditions .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 2-(3-(4-chlorophenyl)pyrrolidin-3-yl)ethanol, have been found to inhibit cox-2 .
Mode of Action
It is suggested that the compound may interact with its targets, possibly through the inhibition of cox-2 , leading to changes in cellular processes.
Biochemical Pathways
Given its potential role as a cox-2 inhibitor , it may impact pathways related to inflammation and pain perception.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also suggested to inhibit CYP2D6, an enzyme involved in drug metabolism .
Result of Action
As a potential cox-2 inhibitor , it may reduce the production of prostaglandins, molecules involved in inflammation and pain signaling.
Biochemical Analysis
Biochemical Properties
2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to metalloproteinase receptors on cancer cells, influencing their activity . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to either inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate proteins involved in the detoxification and clearance of foreign toxic substances from the body . This compound can also impact the expression of genes related to cell growth and apoptosis, thereby affecting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with the RORγt receptor, exhibiting excellent potency . Additionally, it can cause changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional activity of various genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of this compound can cause significant changes in cellular metabolism and gene expression, leading to potential toxicity . Threshold effects have also been observed, where a certain dosage level is required to elicit a noticeable biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in the detoxification process, thereby altering the levels of specific metabolites in the body . Understanding these metabolic pathways is crucial for determining the compound’s overall impact on cellular health and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in certain tissues or compartments, influencing its localization and overall activity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DS-7250 involves multiple steps, including the formation of key intermediates and the final coupling reaction. Specific details on the synthetic routes and reaction conditions are proprietary and typically not disclosed in public literature. the general approach involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification processes .
Industrial Production Methods
Industrial production of DS-7250 would likely involve large-scale organic synthesis with stringent control over reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
DS-7250 primarily undergoes metabolic reactions in biological systems. These include:
Oxidation: Catalyzed by liver enzymes, leading to the formation of metabolites.
Reduction: Involving the reduction of functional groups within the molecule.
Substitution: Reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving DS-7250 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from the reactions of DS-7250 include its metabolites, which are typically more polar and water-soluble, aiding in their excretion from the body .
Scientific Research Applications
Chemistry: Used as a tool compound to study lipid metabolism and enzyme inhibition.
Biology: Investigated for its effects on cellular lipid synthesis and storage.
Medicine: Explored as a potential therapeutic agent for treating obesity and related metabolic disorders.
Industry: Potential applications in the development of anti-obesity drugs and metabolic research tools
Comparison with Similar Compounds
Similar Compounds
A-922500: Another diacylglycerol acyltransferase 1 inhibitor with similar effects on lipid metabolism.
T863: A potent inhibitor of diacylglycerol acyltransferase 1, used in metabolic research.
PF-04620110: A selective diacylglycerol acyltransferase 1 inhibitor studied for its anti-obesity effects
Uniqueness of DS-7250
DS-7250 is unique in its high selectivity for diacylglycerol acyltransferase 1, with minimal off-target effects. This selectivity makes it a valuable tool for studying the specific role of diacylglycerol acyltransferase 1 in lipid metabolism and for developing targeted therapies for metabolic disorders .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)pyrrolidin-3-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)12(6-8-15)5-7-14-9-12/h1-4,14-15H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTULPUUFNFODT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CCO)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594104 | |
Record name | 2-[3-(4-Chlorophenyl)pyrrolidin-3-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52423-70-8 | |
Record name | 2-[3-(4-Chlorophenyl)pyrrolidin-3-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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